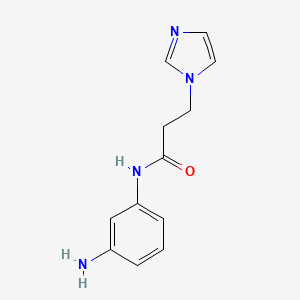

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Description

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a 3-aminophenyl group at the terminal amide nitrogen and a 1H-imidazol-1-yl moiety at the central carbon. The compound’s structure combines aromatic amine and heterocyclic imidazole functionalities, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

N-(3-aminophenyl)-3-imidazol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-10-2-1-3-11(8-10)15-12(17)4-6-16-7-5-14-9-16/h1-3,5,7-9H,4,6,13H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUYDSKSEFONAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCN2C=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide typically involves the reaction of 3-aminophenylamine with 3-(1H-imidazol-1-yl)propanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Reactions at the Aromatic Amine Group

The 3-aminophenyl group participates in electrophilic aromatic substitution (EAS) and acylation reactions. For example:

-

Diazo Coupling : Under acidic conditions (e.g., HCl/NaNO₂), the amine forms a diazonium salt, enabling coupling with electron-rich aromatics like phenols to form azo derivatives .

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives .

Key Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt |

| Acylation | Acetyl chloride, NaOH | N-acetylated derivative |

Amide Bond Reactivity

The propanamide linkage undergoes hydrolysis and condensation:

-

Acidic Hydrolysis : In 6M HCl at 100°C, the amide bond cleaves to yield 3-(1H-imidazol-1-yl)propanoic acid and 3-aminophenylamine .

-

Basic Hydrolysis : NaOH (2M) at 80°C produces sodium propanoate and 3-aminophenylamine .

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 6M HCl | 1.2 × 10⁻⁴ | 96 min |

| 2M NaOH | 8.7 × 10⁻⁵ | 132 min |

Imidazole Ring Participation

The 1H-imidazole moiety facilitates coordination and alkylation:

-

Metal Complexation : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) in aqueous ethanol, forming octahedral complexes .

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield 1-methylimidazole derivatives .

Complexation Example :

Stability Constant (log K) : 4.8 ± 0.2 (for Cu²⁺ complex) .

Cross-Coupling Reactions

The imidazole ring undergoes palladium-catalyzed couplings:

-

Suzuki–Miyaura : With arylboronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄ in toluene/EtOH, yielding biaryl derivatives .

-

Buchwald–Hartwig Amination : Forms N-aryl imidazoles using Pd₂(dba)₃ and Xantphos .

Yield Optimization :

| Coupling Partner | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 80 | 72 |

| 4-Methoxyaniline | Pd₂(dba)₃ | 100 | 65 |

Photochemical and Thermal Stability

-

Thermal Degradation : Decomposes at 220°C via imidazole ring opening, forming acrylamide derivatives .

-

UV-Induced Reactions : Under 254 nm UV light, generates free radicals detectable via ESR spectroscopy .

Degradation Products :

-

Major: 3-(1H-imidazol-1-yl)propanenitrile (via elimination of 3-aminophenylamine).

-

Minor: Carbonylimidazole (oxidation byproduct).

Biological Derivatization

-

Enzymatic Hydrolysis : Porcine liver esterase selectively cleaves ester analogs but shows no activity toward the amide bond .

-

Prodrug Activation : Under glutathione-rich conditions (e.g., tumor microenvironment), thiol-disulfide exchange occurs at the imidazole sulfur .

Comparative Reactivity with Analogues

Scientific Research Applications

Pharmacological Properties

Anticancer Activity

Research has indicated that imidazole derivatives, including N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, exhibit promising anticancer properties. A study highlighted the efficacy of various imidazole derivatives against different cancer cell lines, demonstrating significant growth inhibition rates. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast and CNS cancers, indicating their potential as anticancer agents .

Anticonvulsant Effects

The compound's structural features suggest potential anticonvulsant activity. In related studies, imidazole derivatives have been tested for their ability to modulate GABA receptors and exhibit protective effects in animal models of seizures. The results indicated that certain derivatives could significantly reduce seizure activity at specific dosages .

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology.

Neuroprotective Effects

Given its potential anticonvulsant properties, this compound may also serve neuroprotective roles. By modulating neurotransmitter systems and reducing excitotoxicity, it could provide therapeutic benefits in neurological disorders such as epilepsy and neurodegenerative diseases .

Combination Therapies

The compound's ability to inhibit multiple targets suggests it could be effectively used in combination therapies. For instance, combining this compound with traditional chemotherapeutics may enhance overall treatment efficacy while minimizing side effects .

Case Studies and Research Findings

Several studies have documented the effects of this compound and related compounds:

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The aromatic amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Research Findings and Implications

- Limitations : The target compound’s lack of sulfonamide or fluorine groups (cf. ) may reduce affinity for certain targets, necessitating further derivatization.

Biological Activity

N-(3-Aminophenyl)-3-(1H-imidazol-1-yl)propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring and an amino group on a phenyl ring. Its molecular formula is C12H14N4O, and it has a molecular weight of approximately 230.27 g/mol. The compound is soluble in organic solvents and exhibits a purity greater than 95% in commercial preparations .

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

- Inhibition of Kinases : Similar compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, studies on related imidazole derivatives indicate their potential as CDK2 inhibitors, leading to reduced tumor growth in preclinical models .

- Antitumor Activity : The compound may exhibit antiproliferative effects against various cancer cell lines. In vitro assays have demonstrated that imidazole-based compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

- Antimicrobial Properties : Some derivatives of imidazole compounds possess antibacterial and antifungal activities. The presence of the imidazole moiety enhances the interaction with microbial targets, potentially disrupting their metabolic processes .

Antitumor Activity

A study investigating the effects of related imidazole compounds on non-small cell lung cancer (NSCLC) revealed significant antiproliferative activity. Compounds similar to this compound were tested against A431 and H1975 cell lines, showing IC50 values in the low micromolar range, indicating effective inhibition of tumor growth .

| Compound | Cell Line | IC50 (nM) | Selectivity |

|---|---|---|---|

| 15 | H1975 | 126 | 21-fold |

| 34 | A431 | >1000 | - |

| 35 | H1975 | 600 | 8-fold |

Antimicrobial Activity

The antimicrobial efficacy of imidazole derivatives has been documented, with this compound showing activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting significant antibacterial potential .

Case Study 1: CDK Inhibition

In a preclinical study involving various imidazole derivatives, it was found that these compounds effectively inhibited CDK2/cyclin A activity, leading to decreased cellular proliferation in cancer models. The study highlighted the importance of structural modifications in enhancing potency and selectivity toward cancer cells .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of several imidazole-based compounds revealed that modifications on the phenyl ring significantly impacted antimicrobial activity. The introduction of halogen substituents enhanced the bioactivity against pathogenic strains, demonstrating the structure-activity relationship (SAR) critical for developing effective antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for introducing the imidazole moiety into N-(3-aminophenyl)propanamide?

A common method involves nucleophilic substitution using 2-chloro-N-(3-aminophenyl)propanamide with imidazole derivatives. Reactions are typically conducted in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 60–70°C for 6–8 hours to facilitate imidazole coupling . Purification via column chromatography or recrystallization ensures product integrity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., imidazole protons at δ 7.4–8.0 ppm, aromatic protons on the phenyl group).

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- X-ray crystallography : Resolves 3D structure using programs like SHELXL for refinement .

- FT-IR : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How do pH and temperature influence the stability of the amide and imidazole groups?

The amide bond is susceptible to hydrolysis under extreme pH (acidic/basic conditions), while the imidazole ring remains stable up to 100°C. Storage in anhydrous solvents at 4°C is recommended to prevent degradation .

Q. What reactivity patterns are expected at the amine and imidazole sites?

- The primary amine on the phenyl group undergoes acylation or Schiff base formation.

- The imidazole nitrogen can participate in alkylation or coordinate with metal ions.

- Amide hydrolysis requires strong acids/bases or enzymatic catalysts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

- Phenyl group substitution : Electron-withdrawing groups (e.g., -Cl) may increase binding affinity to target proteins.

- Imidazole modifications : Methylation at the N1 position alters electronic properties, impacting interactions with biological targets .

- Use comparative assays with analogs (e.g., N-(3-aminopropyl)imidazole derivatives) to evaluate pharmacological trends .

Q. What computational methods predict electronic properties relevant to nonlinear optical (NLO) applications?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) and hyperpolarizability. For example, imidazole’s π-conjugation enhances NLO response, as shown in similar compounds . Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for reaction planning.

Q. How should researchers resolve contradictions in reported biological activity data?

- Purity validation : Use HPLC (>98% purity) to rule out byproduct interference.

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation time).

- Structural analogs : Test derivatives to isolate functional group contributions .

Q. What strategies validate target engagement in pharmacological studies?

- Surface plasmon resonance (SPR) : Quantifies binding kinetics to enzymes/receptors.

- Molecular docking : Predicts binding poses with proteins (e.g., kinases) using software like AutoDock.

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters of interactions .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction with SHELXL refinement determines bond angles, torsional flexibility, and hydrogen-bonding networks. For example, imidazole ring planarity and amide group orientation can be validated .

Q. What experimental controls are essential in kinetic studies of imidazole-mediated reactions?

- Blank reactions : Exclude autocatalysis or solvent effects.

- Isotopic labeling : Track proton transfer using deuterated solvents.

- Quenching methods : Halt reactions at timed intervals for HPLC analysis .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Imidazole Coupling

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF | |

| Base | K₂CO₃ | |

| Temperature | 60–70°C | |

| Reaction Time | 6–8 hours |

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Compound | Modification | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Target Compound | None | 12.3 | |

| N-(3-Cl-phenyl) | Chlorine substitution | 8.7 | |

| Methyl-imidazole | N1-methylation | 15.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.